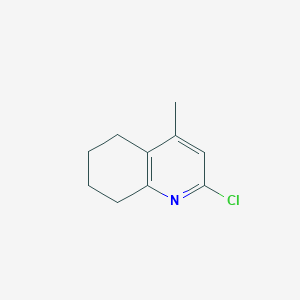

2-Chloro-4-methyl-5,6,7,8-tetrahydroquinoline

Description

2-Chloro-4-methyl-5,6,7,8-tetrahydroquinoline is a bicyclic heterocyclic compound featuring a partially hydrogenated quinoline backbone. Its molecular formula is C₁₀H₁₂ClN, with a chlorine substituent at position 2 and a methyl group at position 4. The compound’s structure has been confirmed via X-ray crystallography, revealing unit cell parameters a = 8.138(2) Å, b = 11.127(4) Å, c = 11.234(2) Å, and β = 111.30(2)°, crystallizing in the P2₁/c space group . This compound is commercially available for research purposes, with suppliers like CymitQuimica offering it in quantities ranging from 50 mg to 500 mg .

Properties

IUPAC Name |

2-chloro-4-methyl-5,6,7,8-tetrahydroquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClN/c1-7-6-10(11)12-9-5-3-2-4-8(7)9/h6H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGRWNVQDLPBFTD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=C1CCCC2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-methyl-5,6,7,8-tetrahydroquinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloroaniline with 4-methylcyclohexanone in the presence of an acid catalyst. The reaction is carried out under reflux conditions, leading to the formation of the desired tetrahydroquinoline derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-methyl-5,6,7,8-tetrahydroquinoline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can convert it into different tetrahydroquinoline derivatives.

Substitution: The chlorine atom at the 2-position can be substituted with other nucleophiles, leading to a variety of functionalized products.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline derivatives, while substitution reactions can produce a wide range of functionalized tetrahydroquinoline compounds .

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of 2-chloro-4-methyl-5,6,7,8-tetrahydroquinoline exhibit significant anticancer properties. For instance, compounds derived from this scaffold have shown potent antiproliferative effects against various cancer cell lines. In a study assessing the activity of tetrahydroquinoline derivatives, one compound demonstrated an IC50 value of approximately 10 nM against 40 out of 60 cancer cell lines in the NCI-60 panel, indicating strong potential as an anticancer agent .

Table 1: Anticancer Activity of Tetrahydroquinoline Derivatives

| Compound | Cell Line Tested | IC50 (nM) |

|---|---|---|

| Compound A | MDA-MB-435 | < 10 |

| Compound B | HeLa | < 40 |

| Compound C | HT-29 | < 20 |

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Preliminary studies suggest it may interact with specific enzymes involved in inflammatory pathways, making it a candidate for developing new anti-inflammatory drugs .

Mechanistic Studies

Mechanistic studies involving this compound have focused on its binding affinity with various biological targets. The presence of the chlorine atom at the 4-position allows for nucleophilic substitution reactions that can lead to derivatives with altered biological activities .

Synthesis of Derivatives

The synthesis of this compound often involves multi-step organic reactions that yield derivatives with enhanced biological activities. For example, one study synthesized a library of derivatives that were subsequently tested for their antiproliferative activity in both cancerous and non-cancerous cell lines .

Table 2: Synthesis and Biological Evaluation of Derivatives

| Derivative | Synthesis Method | Antiproliferative Activity |

|---|---|---|

| Derivative A | Gewald reaction | IC50 = 19 nM |

| Derivative B | SNAr reactions | IC50 = 25 nM |

Insecticidal Applications

Recent research has explored the potential of tetrahydroquinoline derivatives as insecticides against vectors of diseases such as malaria and dengue. Compounds synthesized from this class have shown promising larvicidal and pupicidal properties .

Table 3: Insecticidal Efficacy Against Disease Vectors

| Compound | Target Species | Lethal Concentration (µM/mL) |

|---|---|---|

| Compound D | Anopheles gambiae (malaria vector) | 4.408 |

| Compound E | Aedes aegypti (dengue vector) | 7.958 |

Case Study: Antitumor Activity in Xenograft Models

A notable case study involved evaluating the antitumor effects of a tetrahydroquinoline derivative in MDA-MB-435 xenograft models in mice. The compound was administered at a dose of 75 mg/kg three times per week and resulted in significant tumor reduction compared to control groups .

Case Study: Antimicrobial Properties

In another study focusing on antimicrobial properties, derivatives were tested against various bacterial strains, revealing significant activity that positions them as potential candidates for developing new antimicrobial agents .

Mechanism of Action

The mechanism of action of 2-Chloro-4-methyl-5,6,7,8-tetrahydroquinoline involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor or modulator of enzymes and receptors. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Structural and Substituent Variations

Key structural analogs of 2-chloro-4-methyl-5,6,7,8-tetrahydroquinoline include:

Key Observations :

- Substituent Position : Chlorine at position 2 (target compound) versus position 4 (4-chloro analog) alters electronic distribution and reactivity. The 2-chloro group may enhance electrophilic substitution reactions compared to 4-chloro derivatives .

- Functional Groups : Hydroxyl (8-hydroxy analog) introduces hydrogen-bonding capability, contrasting with the hydrophobic methyl and chloro groups in the target compound .

Physicochemical Properties

- Lipophilicity : The phenyl-substituted analog (logP ~3.5 estimated) is more lipophilic than the methyl-substituted target compound (logP ~2.8), impacting membrane permeability .

- Thermal Stability : Crystallographic data show that bulky substituents (e.g., 4-chlorophenacyl) increase lattice energy, enhancing melting points compared to simpler analogs .

Biological Activity

2-Chloro-4-methyl-5,6,7,8-tetrahydroquinoline is a compound that has garnered attention for its potential biological activities. This article delves into the compound's synthesis, biological properties, and mechanisms of action, supported by relevant data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 169.64 g/mol. The presence of a chlorine atom at the 2-position and a methyl group at the 4-position of the quinoline ring system contributes to its unique chemical reactivity and biological properties.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. One common method includes:

- Formation of the Tetrahydroquinoline Core : Starting from an appropriate aniline derivative.

- Chlorination : Introducing the chlorine atom via electrophilic aromatic substitution.

- Methylation : Adding the methyl group using methyl iodide or similar reagents.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Preliminary studies have shown that it can inhibit the growth of various bacterial strains. A study reported an Minimum Inhibitory Concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated that it can induce apoptosis in cancer cell lines such as HeLa and A2780. The results showed an IC50 value of approximately 15 µM in HeLa cells .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 15 | Induction of apoptosis via ROS production |

| A2780 | 12 | Cell cycle arrest at G2/M phase |

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, this compound has been studied for its anti-inflammatory effects. It was found to inhibit TNFα-induced NF-κB activation in human dermal microvascular endothelial cells (HMEC-1), suggesting a potential role in managing inflammatory diseases .

Case Studies

- In Vivo Efficacy : In a xenograft mouse model using MDA-MB-435 breast cancer cells, administration of this compound at a dose of 75 mg/kg resulted in significant tumor reduction compared to controls .

- Mechanistic Studies : A study involving the evaluation of mitochondrial membrane potential indicated that treatment with this compound led to depolarization and increased reactive oxygen species (ROS) levels in cancer cells .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways.

- Cell Cycle Modulation : It induces cell cycle arrest and promotes apoptosis in cancer cells through ROS-mediated pathways.

Q & A

Q. What are the common synthetic routes for 2-chloro-4-methyl-5,6,7,8-tetrahydroquinoline, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves cyclization or reductive amination of precursors. For example, reductive intramolecular cyclization of nitrochalcones using Pd/C under hydrogen gas in dichloromethane optimizes selectivity and yield . Temperature control (room temp to reflux) and solvent choice (e.g., acetonitrile) are critical for minimizing side reactions. A study on tetrahydroquinoline derivatives highlights that substituting electron-withdrawing groups (e.g., Cl) requires careful adjustment of base strength and reaction time to avoid over-chlorination .

Q. How is structural characterization of this compound performed?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for confirming stereochemistry and bond angles, as demonstrated in studies of similar tetrahydroquinoline derivatives (mean C–C bond length precision: 0.003 Å, R factor: 0.036) . Complementary techniques include:

- ¹H/¹³C NMR : To verify substituent positions and hydrogen bonding.

- IR Spectroscopy : Identifies functional groups (e.g., C–Cl stretching at ~600 cm⁻¹).

- Mass Spectrometry : Confirms molecular ion peaks and fragmentation patterns .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound for scalable production?

- Methodological Answer : Industrial methods favor continuous flow reactors for precise control of parameters (temperature, pressure, reagent concentration). A study on trifluoromethyl-substituted tetrahydroquinolines achieved >97% purity using automated reactors and in-line purification . Catalytic systems like Pd/C or Ru-based catalysts improve atom economy, while solvent recycling reduces costs .

Q. What strategies resolve contradictory data in biological activity studies of tetrahydroquinoline derivatives?

- Methodological Answer : Discrepancies in IC₅₀ values or receptor binding affinities often arise from assay variability. To address this:

- Validate Assay Conditions : Use standardized protocols (e.g., Ca²⁺ mobilization assays for C5a receptor antagonism, IC₅₀: 7.3 nM in one study ).

- Control Purity : HPLC with UV detection (≥99% purity) ensures biological results are compound-specific.

- Cross-Validate Models : Compare in vitro (e.g., HEK293 cells) and ex vivo (e.g., rodent macrophages) systems to confirm target engagement .

Q. How do substituent modifications on the tetrahydroquinoline core affect C5a receptor antagonism?

- Methodological Answer : Structure-activity relationship (SAR) studies reveal:

- Chlorine at Position 2 : Enhances binding affinity (Ki: low nM range) by increasing lipophilicity and π-stacking with aromatic residues in the receptor .

- Methyl at Position 4 : Improves metabolic stability but reduces solubility.

- Amino Groups at Position 5 : Critical for hydrogen bonding with Glu199/C5aR .

Table 1 : SAR Trends in C5a Receptor Antagonists

| Substituent Position | Modification | Effect on Ki (nM) |

|---|---|---|

| 2 | Cl → F | ↑ 10-fold |

| 5 | NH₂ → NMe₂ | ↓ Binding affinity |

| 8 | H → CF₃ | Improved selectivity |

| Source: |

Q. What analytical methods differentiate this compound from its regioisomers?

- Methodological Answer : Regioisomeric purity is assessed via:

- NOESY NMR : Correlates spatial proximity of substituents (e.g., methyl at C4 vs. C6).

- SC-XRD : Resolves bond angles (e.g., triclinic crystal system with α = 82.03°, β = 89.35° for a related compound ).

- HPLC-MS/MS : Detects trace isomers using fragmentation patterns .

Methodological Challenges and Solutions

Q. How can researchers mitigate cytotoxicity in tetrahydroquinoline-based drug candidates?

- Methodological Answer : Cytotoxicity (LD₅₀: 0.56–3.01 μg/mL in some derivatives ) is reduced by:

- Introducing Polar Groups : e.g., carboxylic acids at position 3 improve solubility and reduce membrane disruption.

- Prodrug Strategies : Masking amino groups with acetyl or PEG moieties decreases off-target effects .

Q. What computational tools predict the reactivity of this compound in nucleophilic substitution?

- Methodological Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) model transition states and charge distribution. For example, Cl substitution at C2 shows higher electrophilicity (Mulliken charge: +0.32) than C4 (+0.18), favoring SNAr reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.